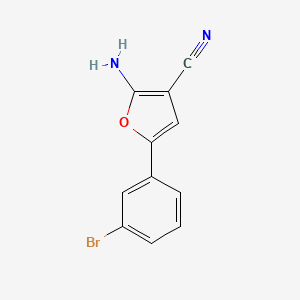
2-Amino-5-(3-bromophenyl)furan-3-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-5-(3-bromophenyl)furan-3-carbonitrile, also known as ABF, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. ABF is a heterocyclic organic compound that contains a furan ring, an amino group, and a cyano group.
Mécanisme D'action
The mechanism of action of 2-Amino-5-(3-bromophenyl)furan-3-carbonitrile is not fully understood, but it is believed to involve the inhibition of certain enzymes that are involved in various cellular processes. This compound has been shown to inhibit the activity of acetylcholinesterase, which is an enzyme that is implicated in Alzheimer's disease. This compound has also been shown to inhibit the activity of tyrosinase, which is an enzyme that is involved in the synthesis of melanin.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that this compound exhibits potent inhibitory activity against certain enzymes that are implicated in various diseases. In vivo studies have shown that this compound has low toxicity and good bioavailability, which makes it a promising drug candidate.
Avantages Et Limitations Des Expériences En Laboratoire
2-Amino-5-(3-bromophenyl)furan-3-carbonitrile has several advantages for lab experiments such as its ease of synthesis, high purity, and good stability. However, this compound also has some limitations such as its low solubility in water and some organic solvents, which may limit its use in certain experiments. Additionally, this compound may exhibit some batch-to-batch variation, which may affect the reproducibility of experiments.
Orientations Futures
There are several future directions for the study of 2-Amino-5-(3-bromophenyl)furan-3-carbonitrile. One direction is the exploration of its potential applications in other fields such as catalysis, sensors, and photovoltaics. Another direction is the optimization of its synthesis method to improve the yield and purity. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects.
Méthodes De Synthèse
The synthesis of 2-Amino-5-(3-bromophenyl)furan-3-carbonitrile involves the reaction of 3-bromoaniline and ethyl cyanoacetate in the presence of potassium carbonate and acetic acid. The reaction takes place under reflux conditions, and the product is obtained after purification by column chromatography. The yield of this compound is around 60%, and the purity is greater than 95%.
Applications De Recherche Scientifique
2-Amino-5-(3-bromophenyl)furan-3-carbonitrile has been extensively studied for its potential applications in various fields such as medicinal chemistry, materials science, and organic electronics. In medicinal chemistry, this compound has been explored as a potential drug candidate for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. This compound has been shown to exhibit potent inhibitory activity against certain enzymes that are implicated in these diseases.
In materials science, this compound has been used as a building block for the synthesis of various functional materials such as fluorescent dyes, liquid crystals, and organic semiconductors. This compound-based materials have shown promising properties such as high luminescence, good thermal stability, and excellent charge transport.
In organic electronics, this compound has been explored as an electron-transporting material in organic light-emitting diodes (OLEDs). This compound-based OLEDs have shown improved efficiency and stability compared to conventional OLEDs.
Propriétés
IUPAC Name |
2-amino-5-(3-bromophenyl)furan-3-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7BrN2O/c12-9-3-1-2-7(4-9)10-5-8(6-13)11(14)15-10/h1-5H,14H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDDSEWSKALNCSK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=CC(=C(O2)N)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7BrN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.09 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

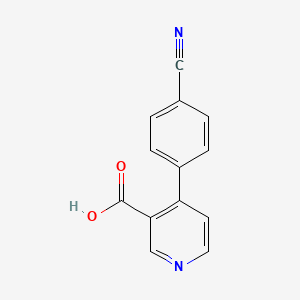

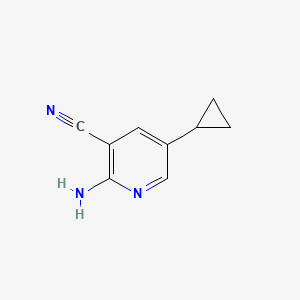
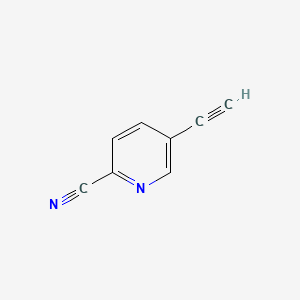
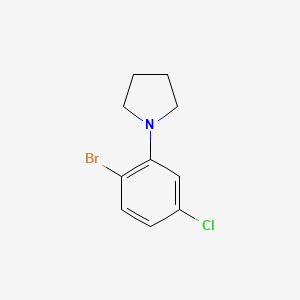
![1-[3-(3-Chloro-4-methylphenyl)phenyl]ethanone](/img/structure/B582212.png)
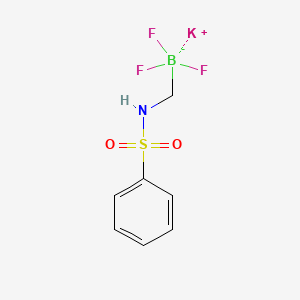
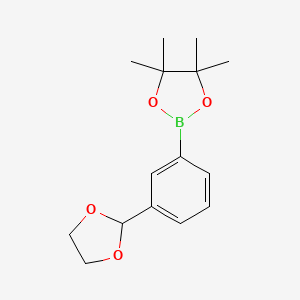
![(4-Methyl-1,4,5,6-tetrahydrocyclopenta[C]pyrazol-3-YL)methanamine](/img/structure/B582215.png)
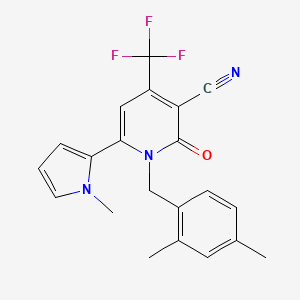
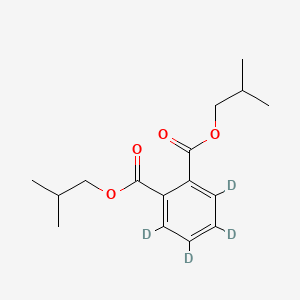
![Ethyl 2-[4-(Boc-amino)cyclohexyl]acetate](/img/structure/B582222.png)
